molecular formula C8H8BrFS B8452850 (4-Bromo-3-fluorophenyl)(ethyl)sulfane

(4-Bromo-3-fluorophenyl)(ethyl)sulfane

Cat. No.: B8452850
M. Wt: 235.12 g/mol
InChI Key: RIWHQEMTQUETRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-fluorophenyl)(ethyl)sulfane is an organosulfur compound characterized by a thioether (sulfide) functional group, where a sulfur atom bridges an ethyl group and a substituted aromatic ring. The aromatic ring features bromine and fluorine substituents at the 4- and 3-positions, respectively. Thioethers like this compound are generally stable, lipophilic, and participate in diverse chemical reactions, including nucleophilic substitutions and oxidations to sulfoxides or sulfones .

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-4-ethylsulfanyl-2-fluorobenzene

InChI

InChI=1S/C8H8BrFS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

InChI Key

RIWHQEMTQUETRX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the reaction of 4-bromo-3-fluorophenylthiol with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydroxide. The base deprotonates the thiol to generate a thiolate ion, which undergoes nucleophilic attack on the ethyl halide:

ArSH+BaseArS+BaseH+\text{ArSH} + \text{Base} \rightarrow \text{ArS}^- + \text{BaseH}^+
ArS+EtXArS-Et+X\text{ArS}^- + \text{EtX} \rightarrow \text{ArS-Et} + \text{X}^-

Typical Conditions :

  • Solvent: Dimethylformamide (DMF) or acetone

  • Temperature: 60–80°C

  • Reaction time: 6–12 hours

  • Yield: 75–85%

Optimization Strategies

  • Catalytic Enhancements : Adding phase-transfer catalysts like tetrabutylammonium bromide improves reaction kinetics by facilitating ion pairing in polar aprotic solvents.

  • Halide Selection : Ethyl iodide offers faster reactivity compared to ethyl bromide but requires stricter temperature control to minimize byproduct formation.

Nucleophilic Substitution on Halogenated Intermediates

Substrate Preparation: 4-Bromo-3-fluoroiodobenzene

A two-step approach involves first synthesizing 4-bromo-3-fluoroiodobenzene, followed by displacement of the iodide with ethanethiolate. This method is advantageous for avoiding thiol handling challenges.

Step 1: Iodination
4-Bromo-3-fluorobenzaldehyde is iodinated using iodine and oleum at 25–45°C, achieving >90% conversion.

Step 2: Thiolate Displacement

ArI+NaSEtArS-Et+NaI\text{ArI} + \text{NaSEt} \rightarrow \text{ArS-Et} + \text{NaI}

Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 25–40°C

  • Yield: 70–78%

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis of the ethanethiolate.

  • Iodinated intermediates are cost-prohibitive for large-scale synthesis.

Bromination of Preformed Ethylsulfanyl Derivatives

Bromination of 3-Fluoro(ethylsulfanyl)benzene

This method introduces bromine after the ethylsulfanyl group is in place, avoiding compatibility issues with reactive thiols. A patented protocol uses sodium bromide and sodium hypochlorite in dichloromethane/water under ultrasonication:

Reaction Equation :

3-Fluoro(ethylsulfanyl)benzene+NaBr+NaOCl(4-Bromo-3-fluorophenyl)(ethyl)sulfane+NaCl+H2O\text{3-Fluoro(ethylsulfanyl)benzene} + \text{NaBr} + \text{NaOCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O}

Procedure :

  • Dissolve 3-fluoro(ethylsulfanyl)benzene (1 mol) in dichloromethane.

  • Add aqueous NaBr (1.03 mol) and 35% HCl (90 mL).

  • Introduce 8% NaOCl (1.04 mol) dropwise under ultrasonication at 20–25°C.

  • Stir for 30 minutes, separate phases, and purify via crystallization.

Yield : 91.9%

Advantages Over Traditional Bromination

  • Eliminates toxic bromine gas usage.

  • Ultrasonication reduces reaction time from hours to minutes.

Comparative Analysis of Methods

Method Key Reagents Yield Cost Scalability
Direct SulfanylationEthyl bromide, K₂CO₃75–85%LowHigh
Nucleophilic SubstitutionNaSEt, ArI70–78%HighModerate
BrominationNaBr, NaOCl, HCl91.9%ModerateHigh

Key Observations :

  • The bromination method offers the highest yield but requires precise control of hypochlorite addition.

  • Direct sulfanylation is cost-effective but generates stoichiometric halide waste.

Purification and Characterization

Crystallization Techniques

Bulk melting crystallization at 31°C is preferred for isolating high-purity (>99%) product. Solvent systems such as ethyl acetate/petroleum ether (1:4 v/v) effectively remove unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.15 (q, 2H, SCH₂), 7.25–7.45 (m, 3H, aromatic).

  • MS (EI) : m/z 221.09 [M]⁺, 183.02 [M-Br]⁺.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(ethyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(ethyl)sulfane has several notable applications:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly in developing new pharmaceuticals.
  • Antimicrobial Properties : Studies have investigated the antimicrobial effects of this compound, revealing potential applications in treating infections resistant to conventional antibiotics.
  • Anticancer Research : Preliminary research indicates that this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapy.

Medicine

  • Drug Development : The unique structural characteristics of this compound make it a valuable compound in drug development processes. Its interactions with biological systems are crucial for understanding its pharmacological potential.

Industrial Applications

  • Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.

Antimicrobial Testing

A study assessed the efficacy of this compound against various bacterial strains. Results indicated that this compound exhibited higher antibacterial activity than traditional antibiotics, suggesting its potential as a novel therapeutic agent for resistant infections.

Anticancer Screening

Research conducted on multicellular spheroids demonstrated that derivatives of this compound displayed significant inhibitory effects on tumor growth, highlighting their potential as lead compounds in cancer therapy.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(ethyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties arise from its bromo-fluoro-phenyl substituents and ethylsulfane moiety. Below is a systematic comparison with analogous sulfur-containing compounds:

Comparison with Other Aromatic Thioethers

(4-Bromo-3-ethyl-2-fluorophenyl)(methyl)sulfane
  • Structure : Similar bromo-fluoro-phenyl core but differs in substituent positions (3-ethyl-2-fluoro vs. 3-fluoro) and sulfur-bound alkyl group (methyl vs. ethyl).
  • The ethyl group in the target compound may enhance lipophilicity, influencing bioavailability .
b. 18F(trifluoromethyl)sulfane
  • Structure : Replaces the 3-fluoro and ethyl groups with a trifluoromethyl (-CF₃) substituent.
  • Impact : The electron-withdrawing -CF₃ group increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions. Fluorine substitution at the 3-position in the target compound may modulate electronic effects differently .
(3-Bromophenyl)-(4-ethylsulfanylphenyl)methanone
  • Structure : Features a ketone bridge between two aromatic rings, one bearing a bromine and the other an ethylsulfanyl group.
  • Impact: The ketone introduces polarity, contrasting with the non-polar thioether in the target compound. This structural difference may alter solubility and metabolic stability .

Comparison with Sulfane Sulfur Compounds

Sulfane sulfur compounds (e.g., persulfides, polysulfides) contain labile sulfur atoms (S⁰ or S⁻¹) in S-S bonds, unlike thioethers (C-S-C). Key differences include:

Property (4-Bromo-3-fluorophenyl)(ethyl)sulfane Sulfane Sulfur Compounds (e.g., Diallyl Trisulfide, Thiosulfate)
Sulfur Bonding Single C-S bonds (thioether) S-S bonds (e.g., R-S-S-R) or S=O (thiosulfate)
Reactivity Stable; oxidizes to sulfoxides/sulfones Labile sulfur transfer (e.g., H₂S release, S-sulfhydration)
Biological Role Limited data; potential hydrophobic interactions Antioxidant, H₂S storage, enzyme regulation

Comparison with Halogenated Aromatic Sulfides

Halogen substituents (Br, F) influence electronic and steric properties:

Compound Halogen Substituents Key Properties
This compound 4-Br, 3-F Enhanced electrophilicity, steric bulk
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran 5-Br, 4-F, sulfoxide Polar sulfoxide group increases solubility
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 4-Br, 4-F, triazole Heterocyclic triazole enhances binding affinity

The target compound’s bromo-fluoro pattern may enhance binding to hydrophobic pockets in proteins, though specific pharmacological data are lacking.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4-Bromo-3-fluorophenyl)(ethyl)sulfane?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a thiolate anion reacts with an alkyl halide. For example, 4-bromo-3-fluorothiophenol could react with ethyl bromide in the presence of a base (e.g., NaH) in anhydrous THF. Alternatively, transition-metal-catalyzed coupling reactions (e.g., using Fe-doped catalysts) may enhance selectivity and yield, as demonstrated in sulfide-to-sulfoxide conversions . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

Q. How is the molecular structure of this compound determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) improves resolution. Structure refinement uses programs like SHELXL (for small molecules) , with visualization via ORTEP-3 for graphical representation of thermal ellipsoids . For example, analogous benzofuran sulfoxides were resolved with R-factors < 0.05 .

Q. What analytical techniques quantify sulfane sulfur content in this compound?

  • Methodology :

  • Cyanolysis : React with KCN under basic conditions (pH 8.5–10), forming SCN⁻, which is quantified via UV-Vis at 460 nm after Fe³⁺ addition .
  • Reduction to H₂S : Treat with DTT, then measure H₂S via HPLC or monobromobimane derivatization .
  • Fluorescent probes : Use SSP2, which undergoes sulfane sulfur-mediated cyclization, enabling non-destructive fluorescence detection .

Advanced Research Questions

Q. How do solvent and catalyst choice influence the oxidation of this compound to its sulfoxide?

  • Methodology : Fe-doped nano-cobalt oxide catalysts in green solvents (e.g., water or DMSO) achieve >95% sulfide-to-sulfoxide conversion. Water provides 95% sulfoxide selectivity, while DMSO reduces selectivity to 81% due to competing sulfone formation. Ethanol and ethyl acetate offer intermediate efficiency (82–71% conversion) . Reaction monitoring via TLC or GC-MS is critical to optimize conditions.

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and frontier molecular orbitals. Software like Gaussian or ORCA evaluates steric effects from the bromo-fluoro substituents and electron-withdrawing impacts on the sulfur center. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How does crystallographic packing affect the compound’s stability and intermolecular interactions?

  • Methodology : SCXRD reveals non-covalent interactions (e.g., C–H⋯π, halogen bonding) that stabilize the crystal lattice. For example, in analogous sulfoxides, bromine atoms participate in Type-II halogen bonds (C–Br⋯O=S) with sulfonyl groups, influencing melting points and solubility . Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions .

Q. Can this compound serve as a precursor for cross-coupling reactions in medicinal chemistry?

  • Methodology : The bromine atom enables Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ or XPhos catalysts. For example, coupling with 4-fluorophenylboronic acid in 1,4-dioxane/water (3:1) at 80°C yields biaryl derivatives. Reaction progress is tracked via ¹H NMR (disappearance of the C–Br peak at ~7.2 ppm) .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the sulfide moiety.
  • Characterization : Combine SCXRD with ¹H/¹³C NMR, high-resolution MS, and IR to confirm purity.
  • Reactivity : Control oxidation conditions rigorously to avoid over-oxidation to sulfones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.